REACTION_SMILES
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[C:24].[CH3:1][O:2][c:3]1[cH:4][c:5]([N+:18]([O-:19])=[O:20])[c:6]([NH:9][C:10](=[O:11])[NH:12][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17]2)[cH:7][cH:8]1.[CH3:21][CH2:22][OH:23].[Pd:25]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([NH2:18])[c:6]([NH:9][C:10](=[O:11])[NH:12][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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COc1ccc(NC(=O)NC2CCCC2)c([N+](=O)[O-])c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(NC(=O)NC2CCCC2)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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COc1ccc(NC(=O)NC2CCCC2)c(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |